Journal Name:Drugs in R&D
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Simultaneous Hydrodistillation of Cedrus atlantica Manetti and Salvia rosmarinus Spenn: Optimization of Anti-Wood-Decay Fungal Activity Using Mixture Design Methodology
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsomega.3c01970
Chemical fungicides are often harmful to people and the environment because of their toxicity. The wood protection industry places a high priority on replacing them with natural products. Therefore, this investigation focused on developing a formulation of a binary combination of Salvia rosmarinus Spenn and Cedrus atlantica Manetti obtained by Simultaneous hydrodistillation to protect the wood from decay using a mixture design methodology. The chemical composition of essential oil was identified by gas chromatography coupled with mass spectrometry (GC/MS), and their anti-wood-decay fungal activity was assessed using the macrodilution method against four fungi responsible for wood decay: Coniophora puteana, Coriolus versicolor, Gloeophyllum trabeum, and Poria placenta. The results of GC/MS identified myrtenal as a new component appearing in all binary combinations. The optimum anti-wood-decay fungal activity was observed in a combination of 60% S. rosmarinus and 40% C. atlantica essential oils, providing an effective concentration for 50% of maximal effect (EC50) value of 9.91 ± 1.91 and 9.28 ± 1.55 μg/mL for C. puteana and C. versicolor, respectively. The highest anti-wood-decay fungal activity for G. trabeum and P. placenta was found in the combination of 55% of S. rosmarinus and 45% of C. atlantica essential oils, with EC50 values of 11.48 ± 3.73 and 22.619 ± 3.79 μg/mL, respectively. Combined simultaneous hydrodistillation improved the antifungal effect of these essential oils. These results could be used to improve antifungal activity and protect wood against wood-decay fungi.
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Sorting Lithium-Ion Battery Electrode Materials Using Dielectrophoresis
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1021/acsomega.3c04057
Lithium-ion batteries (LIBs) are common in everyday life and the demand for their raw materials is increasing. Additionally, spent LIBs should be recycled to achieve a circular economy and supply resources for new LIBs or other products. Especially the recycling of the active material of the electrodes is the focus of current research. Existing approaches for recycling (e.g., pyro-, hydrometallurgy, or flotation) still have their drawbacks, such as the loss of materials, generation of waste, or lack of selectivity. In this study, we test the behavior of commercially available LiFePO4 and two types of graphite microparticles in a dielectrophoretic high-throughput filter. Dielectrophoresis is a volume-dependent electrokinetic force that is commonly used in microfluidics but recently also for applications that focus on enhanced throughput. In our study, graphite particles show significantly higher trapping than LiFePO4 particles. The results indicate that nearly pure fractions of LiFePO4 can be obtained with this technique from a mixture with graphite.
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Synthesis and Optimization of the Docetaxel-Loaded and Durvalumab-Targeted Human Serum Albumin Nanoparticles, In Vitro Characterization on Triple-Negative Breast Cancer Cells
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1021/acsomega.3c02682
Triple-negative breast cancer (TNBC) tends to behave more aggressively compared to other breast cancer subtypes due to the lack of receptors and its limited targeting therapy. In recent years, nanotechnology advancement has led to the development of various nanoparticle platforms for the targeted treatment of cancers. Especially, HSA-NPs have specific advantages such as biocompatibility, adjustable size during production, and relatively easy synthesis. In this study, HSA-NPs were encapsulated with docetaxel (DTX) and functionalized with polyethylene glycol (PEG), also becoming a targeting nanoplatform modified with durvalumab (DVL), and the whole nanostructure was well characterized. Subsequently, drug release studies and various in vitro cell culture studies such as determining the cytotoxicity and apoptotic levels of the nanoplatforms and PD-L1 using ELISA test were conducted on MDA-MB-468, MDA-MB-231, and MCF-7 cells. According to the results, HSA-DTX@PEG-DVL NPs showed better cytotoxicity compared to DTX in all the three cell lines. In addition, it was observed that the HSA-DTX@PEG-DVL NPs did not lead the cells to late apoptosis but were effective in the early apoptotic stage. Moreover, the ELISA data showed a significantly induced PD-L1 expression due to the presence of DVL in the nanostructure, which indicates that DVL antibodies successfully bind to the HSA-DTX@PEG-DVL nanostructure.
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Response of Paleogene Fine-Grained Clastic Rock Deposits in the South Qiangtang Basin to Environments and Thermal Events on the Qinghai-Tibet Plateau
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acsomega.3c03144
The Chamdo Basin is a secondary basin in the eastern part of Tibet China and is one of the most promising of petroliferous basins for new petroleum exploration. The Qamdo Basin records a complex burial history from the Mesozoic to the Cenozoic; however, the poorly constrained sedimentology of Cenozoic strata in this basin has severely obscured the overall profile and impeded further explorations of oil and gas resources. Here, we conduct whole-rock geochemical analyses of major, trace, and rare earth elements in fine-grained clastic rocks of the Paleocene Gongjue Formation, Qamdo Basin to reveal depositional environments, provenance, and tectonic setting. Petrologically, the Gongjue Formation is dominated by red fine-grained sandy mudstones/siltstones with ripple marks. The high values of the chemical index of alteration (avg. of 78.93), chemical index of weathering (avg. of 90.10), and index of compositional variability (avg. of 2.5) suggest that the basin has undergone heavy weathering. Cross-plots of La vs Th, Th vs Sc vs Zr/10, and Th vs Co vs Zr/10 reveal a continental arc tectonic setting. Paleosalinity (Sr/Ba), paleoclimate (Sr/Cu), and redox proxies (V/Cr, U/Th, and enrichment factors of Mo and U) indicate brackish to saline and oxidizing paleowater masses during deposition of the Gongjue Formation. Provenance analyses via elements and petrology reveal that sediments in the Gongjue Formation are mainly derived from intermediate–acidic rocks of the upper crust. We conclude that the first and third members are more arid climate and heavily chemically weathered than the second member. In combination with previous studies of the structural evolution of the Qamdo Basin since the Paleogene, a model is built to describe the sedimentary environment and evolution of the Qamdo Basin during transition to the Paleocene. The first and third members, i.e., the Eg1 and Eg3 members of the Gongjue Formation, are dominated by an oxidizing environment of seawater-saltwater, and the climate ranges from warm and humid to arid and hot, with relatively stable environmental changes. The Eg2 member of the Gongjue Formation is dominated by an oxidizing environment of seawater-saltwater, and the climate ranges from warm and humid to arid and hot, with more frequent environmental evolution. Our model aids in better understanding of the Paleocene climate evolution of the eastern Tibetan Plateau.
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Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acsomega.3c02813
Small organic molecules with interesting optical and electrochemical properties find applications as organic luminescent materials. In this work, we report the synthesis of novel chalcones with D–A–D and D–A–D–A architecture, followed by their optical, electrochemical, and computational studies. The absorption band of these compounds occurs at 360–480 nm with emission maxima appearing around 513–552 nm. The large Stokes shifts (Δλ) for all compounds (90–132 nm) suggest intramolecular charge transfer (ICT) in the excited states. The molar absorptivity and fluorescence quantum yields were found to be in the range of 1.7–4.26 × 104 M–1 cm–1 and 0.29–0.39, respectively. The electrochemical parameters were determined by using cyclic voltammetry (CV). Density functional theory (DFT) calculations of all compounds were made by using B3LYP/G (d,p) functionals in chloroform and were found to have a good correlation with experimental results. Preliminary studies of absorption, photoluminescence, CV, and their theoretical correlation suggest that these compounds may be optimized for their applications in optoelectronics, sensing, and bioimaging.
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Impact of Overpressure on the Deep Shale Pore System─A Case Study of Wufeng–Longmaxi Formations from the Southern Sichuan Basin
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acsomega.3c03351
This study investigated the effect of overpressure on the deep shale pore system in the Wufeng–Longmaxi Formation (WLF), a well-established shale gas reservoir in the southern Sichuan Basin, China. The Y1 well was drilled to explore deeper overpressured sections of the basin. Organic geochemistry, mineralogy analysis, field emission scanning electron microscopy (FE-SEM), and gas physisorption experiments were conducted to analyze the pore system. Results showed that despite strong compaction, deep organic-rich shale retained large pores. Compared to shallow shale, deep shale had a larger organic porosity with a smaller average pore size, although some pore sizes exceeded those in shallow shale. Nitrogen (N2) adsorption indicated that the abundance of organic matter (OM) affected mesoporous volume and specific surface area (SSA), while carbon dioxide (CO2) adsorption experiments suggested that micropores were not influenced by OM abundance. Comparing calculated pore SSA and volume via gas adsorption of shallower and deep shale samples revealed that, under similar OM abundance, pore SSA was nearly identical, but deep shale had a larger pore volume than shallow shale. The preservation of pores, particularly in deep shale, is attributed to overpressure, which protects against collapse; additionally, generated shale gas during thermal evolution of OM serves as pore support.
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Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1021/acsomega.3c00332
Serine/threonine-protein kinase B-Raf (BRAF; RAF = rapidly accelerated fibrosarcoma) plays an important role in the mitogen-activated protein kinase (MAPK) signaling cascade. Somatic mutations in the BRAF gene were first discovered in 2002 by Davies et al., which was a major breakthrough in cancer research. Subsequently, three different classes of BRAF mutants have been discovered. This class includes class I monomeric mutants (BRAFV600), class II BRAF homodimer mutants (non-V600), and class III BRAF heterodimers (non-V600). Cancers caused by these include melanoma, thyroid cancer, ovarian cancer, colorectal cancer, nonsmall cell lung cancer, and others. In this study, we have highlighted the major binding pockets in BRAF protein, their active and inactive conformations with inhibitors, and BRAF dimerization and its importance in paradoxical activation and BRAF mutation. We have discussed the first-, second-, and third-generation drugs approved by the Food and Drug Administration and drugs under clinical trials with all four different binding approaches with DFG-IN/OUT and αC-IN/OUT for BRAF protein. We have investigated particular aspects and difficulties with all three generations of inhibitors. Finally, this study has also covered recent developments in synthetic BRAF inhibitors (from their discovery in 2002 to 2022), their unique properties, and importance in inhibiting BRAF mutants.
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Analysis of the Contribution of Petroleum Acid Components to the Viscosity of Heavy Oils with High TAN
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1021/acsomega.3c04098
The viscosity of heavy oil hinders its cold production, posing a major challenge to its exploitation. The high viscosity of heavy oil can be attributed to the content of asphaltene. However, during the collection of heavy oil samples from various regions in China, we observed that heavy oils with high total acid number (TAN) but low asphaltene content also exhibit relatively high viscosity. Hence, the viscosity mechanism of high-acid crude oil, the influence of petroleum acid on heavy oil viscosity, should be investigated. In this study, Xinjiang Chunfeng heavy oil was selected for analysis, possessing a viscosity of 16,886 mPa·s at 50 °C and a high total acid number (TAN) of 17.72 mg KOH/g. Separation was performed on the deacidified oil and the acid component using an alkali-modified silica gel column. The viscosity changes of the deacidified oil and its blends with varying proportions of the acid component were determined, along with the viscosity changes of the deacidified oil and acid components in a toluene solution. The molecular composition was analyzed using a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS). The findings indicated successful separation of petroleum acid from the heavy oil, the acid component yield being 16.65 wt %. Furthermore, the viscosity of the petroleum acid was significantly higher than that of the deacidified oil. The rate of viscosity change of the acid component in the toluene solvent exceeded that of the deacidified oil, and the viscosity of the deacidified oil notably increased upon the addition of acid. In conjunction with the viscosity data, it was observed that the deacidified oil exhibited the removal of O2 and O4 compounds, resulting in a 43.11% viscosity reduction at 30 °C compared with crude oil. Thus, the monoacid and diacid components considerably affected the viscosity of heavy oil.
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Design of Cinnamaldehyde- and Gentamicin-Loaded Double-Layer Corneal Nanofiber Patches with Antibiofilm and Antimicrobial Effects
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1021/acsomega.3c00914
In this study, two-layer poly(vinyl alcohol)/gelatin (PVA/GEL) nanofiber patches containing cinnamaldehyde (CA) in the first layer and gentamicin (GEN) in the second layer were produced by the electrospinning method. The morphology, chemical structures, and thermal temperatures of the produced pure (PVA/GEL), CA-loaded (PVA/GEL/CA), GEN-loaded (PVA/GEL/GEN), and combined drug-loaded (PVA/GEL/CA/GEN) nanofiber patches were determined by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy, and differential scanning calorimetry, respectively. Their mechanical properties, swelling and degradation behavior, and drug release kinetics were investigated. SEM images showed that both drug-free and drug-loaded nanofiber patches possess smooth and monodisperse structures, and nanofiber size increase occurred as the amount of drug increased. The tensile test results showed that the mechanical strength decreased as the drug was loaded. According to the drug release results, CA release ended at the 96th hour, while GEN release continued until the 264th hour. The antibacterial and antibiofilm activities of PVA/GEL, PVA/GEL/CA, PVA/GEL/GEN, and PVA/GEL/CA/GEN nanofiber patches against Pseudomonas aeruginosa and Staphylococcus aureus were evaluated. Results showed that PVA/GEL/GEN and PVA/GEL/CA/GEN nanofiber patches have excellent antibacterial and antibiofilm activities. Moreover, all materials were biocompatible, with no cytotoxic effects in the mammalian cell model for 8 days. PVA/GEL/GEN nanofiber patches were the most promising material for a high cell survival ratio, which was confirmed by SEM images. This research aims to develop an alternative method to stop and treat the rapid progression of bacterial keratitis.
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Design and Development of High-Entropy Alloys with a Tailored Composition and Phase Structure Based on Thermodynamic Parameters and Film Thickness Using a Novel Combinatorial Target
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1021/acsomega.3c02222
This study presents a novel synthesis route for high-entropy alloys (HEAs) and high-entropy metallic glass (HEMG) using radio frequency (RF) magnetron sputtering and controlling the HEA phase selection according to atomic size difference (δ) and film thickness. The preparation of HEAs using sputtering requires either multitargets or the preparation of a target containing at least five distinct elements. In developing HEA-preparation techniques, the emergence of a novel sputtering target system is promising to prepare a wide range of HEAs. A new HEA-preparation technique is developed to avoid multitargets and configure the target elements with the required components in a single target system. Because of a customizable target facility, initially, a TiZrNbMoTaCr target emerged with an amorphous phase owing to a high δ value of 7.6, which was followed by a solid solution (SS) by lowering the δ value to 5 (≤6.6). Thus, this system was tested for the first time to prepare TiZrNbMoTa HEA and TiZrNbMoTa HEMG via RF magnetron sputtering. Both films were analyzed using X-ray diffraction (XRD), X-ray photoelectron spectroscopy, field emission scanning electron microscopy cross-sectional thickness, and atomic force microscopy (AFM). Furthermore, HEMG showed higher hardness 10.3 (±0.17) GPa, modulus 186 (±7) GPa, elastic deformation (0.055) and plastic deformation (0.032 GPa), smooth surface, lower corrosion current density (Icorr), and robust cell viability compared to CP-Ti and HEA. XRD analysis of the film showed SS with a body-centered cubic (BCC) structure with (110) as the preferred orientation. The valence electron concentration [VEC = 4.8 (<6.87)] also confirmed the BCC structure. Furthermore, the morphology of the thin film was analyzed through AFM, revealing a smooth surface for HEMG. Inclusively, the concept of configurational entropy (ΔSmix) is applied and the crystalline phase is achieved at room temperature, optimizing the processing by avoiding further furnace usage.
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